molecular formula C22H23N3O5 B11284353 2-(4-(3,4-dimethoxyphenyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)-N-(3,5-dimethylphenyl)acetamide

2-(4-(3,4-dimethoxyphenyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)-N-(3,5-dimethylphenyl)acetamide

Cat. No.: B11284353
M. Wt: 409.4 g/mol
InChI Key: QXRKTYKRWZENON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[4-(3,4-Dimethoxyphenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]-N-(3,5-dimethylphenyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a tetrahydropyrazinone core, substituted with dimethoxyphenyl and dimethylphenyl groups, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(3,4-dimethoxyphenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]-N-(3,5-dimethylphenyl)acetamide typically involves multi-step organic reactions. The starting materials often include 3,4-dimethoxybenzaldehyde and 3,5-dimethylaniline. The key steps in the synthesis may involve:

    Formation of the pyrazinone core: This can be achieved through a cyclization reaction involving appropriate precursors.

    Substitution reactions: Introduction of the dimethoxyphenyl and dimethylphenyl groups through electrophilic aromatic substitution or nucleophilic substitution reactions.

    Acylation: The final step often involves acylation to introduce the acetamide group.

Industrial Production Methods

Industrial production of this compound would require optimization of reaction conditions to ensure high yield and purity. This may involve:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Temperature control: Maintaining optimal temperatures to favor desired reaction pathways.

    Purification: Techniques such as recrystallization, chromatography, or distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

2-[4-(3,4-Dimethoxyphenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]-N-(3,5-dimethylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups, modifying its properties.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogenating agents, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols or amines.

Scientific Research Applications

2-[4-(3,4-Dimethoxyphenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]-N-(3,5-dimethylphenyl)acetamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition or receptor binding.

    Medicine: Explored for therapeutic applications, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing.

Mechanism of Action

The mechanism of action of 2-[4-(3,4-dimethoxyphenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]-N-(3,5-dimethylphenyl)acetamide involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition of key enzymes involved in metabolic pathways.

    Receptors: Binding to receptors, modulating their activity and downstream signaling pathways.

    Pathways: Interference with cellular pathways, leading to altered cellular functions.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dimethoxyphenylacetic acid: Shares the dimethoxyphenyl group but differs in its overall structure and properties.

    3,4-Dimethoxybenzaldehyde: Another compound with the dimethoxyphenyl group, used as a precursor in various syntheses.

    3,4-Dimethoxyphenethyl alcohol: Contains the dimethoxyphenyl group and is used in different chemical applications.

Uniqueness

2-[4-(3,4-Dimethoxyphenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]-N-(3,5-dimethylphenyl)acetamide is unique due to its specific combination of functional groups and the tetrahydropyrazinone core. This structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

Molecular Formula

C22H23N3O5

Molecular Weight

409.4 g/mol

IUPAC Name

2-[4-(3,4-dimethoxyphenyl)-2,3-dioxopyrazin-1-yl]-N-(3,5-dimethylphenyl)acetamide

InChI

InChI=1S/C22H23N3O5/c1-14-9-15(2)11-16(10-14)23-20(26)13-24-7-8-25(22(28)21(24)27)17-5-6-18(29-3)19(12-17)30-4/h5-12H,13H2,1-4H3,(H,23,26)

InChI Key

QXRKTYKRWZENON-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)CN2C=CN(C(=O)C2=O)C3=CC(=C(C=C3)OC)OC)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.